molecular formula C9H8O2S B1423127 2,3-Dihydro-1-benzothiophene-3-carboxylic acid CAS No. 19156-56-0

2,3-Dihydro-1-benzothiophene-3-carboxylic acid

Cat. No.: B1423127
CAS No.: 19156-56-0
M. Wt: 180.23 g/mol
InChI Key: FDHVMZWQPQMDSU-UHFFFAOYSA-N
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Description

2,3-Dihydro-1-benzothiophene-3-carboxylic acid is an organic compound with the molecular formula C9H8O2S. It is a derivative of benzothiophene, a sulfur-containing heterocyclic compound.

Mechanism of Action

Target of Action

The primary target of 2,3-Dihydro-1-benzothiophene-3-carboxylic acid is the mitochondrial branched-chain α-ketoacid dehydrogenase (BCKD) kinase (BCKDK or BDK) . This enzyme plays a crucial role in the metabolism of branched-chain amino acids (BCAAs), which are essential nutrients that the body obtains from proteins found in food.

Mode of Action

This compound acts as an allosteric inhibitor of BCKDK . It binds to a site on the enzyme distinct from the active site, causing a conformational change that reduces the enzyme’s activity. This inhibition leads to the dissociation of BDK from the BCKD complex (BCKDC), effectively upregulating tissue BCKDC activity .

Biochemical Pathways

The inhibition of BCKDK by this compound affects the metabolic pathway of BCAAs. Normally, BCKDK phosphorylates and inactivates the BCKD complex, slowing down BCAA catabolism. By inhibiting BCKDK, this compound increases BCKDC activity, leading to an increased rate of BCAA metabolism .

Pharmacokinetics

This suggests that it is well absorbed in the gastrointestinal tract and can reach systemic circulation. It also exhibits superior pharmacokinetics and metabolic stability compared to other BCKDK inhibitors .

Result of Action

The primary result of this compound’s action is the upregulation of BCKDC activity and the consequent increase in BCAA metabolism . This can lead to a decrease in plasma BCAA levels, which may have therapeutic implications in conditions associated with elevated BCAA levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-1-benzothiophene-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of o-hydroxyacetophenones and sulfur sources under basic conditions to form the benzothiophene ring . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1-benzothiophene-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted benzothiophene derivatives .

Scientific Research Applications

2,3-Dihydro-1-benzothiophene-3-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydro-1-benzothiophene-3-carboxylic acid is unique due to its specific sulfur-containing heterocyclic structure, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations and its utility as a versatile building block in synthetic chemistry highlight its importance .

Properties

IUPAC Name

2,3-dihydro-1-benzothiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2S/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h1-4,7H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDHVMZWQPQMDSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2S1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19156-56-0
Record name 2,3-dihydro-1-benzothiophene-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dihydro-1-benzothiophene-3-carboxylic acid
Reactant of Route 2
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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